Acamprosate-d3 (calcium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

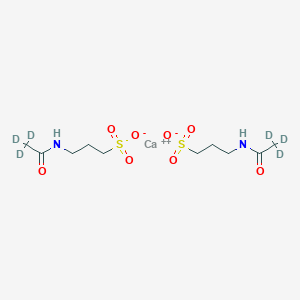

Acamprosate-d3 (calcium salt) is a deuterated form of acamprosate, a medication primarily used to maintain alcohol abstinence in individuals with alcohol dependence. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its role in stabilizing the chemical balance in the brain disrupted by alcohol withdrawal .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d3 (calcium salt) involves the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by adding calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation, yielding calcium acamprosate with a purity higher than 95% .

Industrial Production Methods: Industrial production methods for acamprosate-d3 (calcium salt) are based on scalable, one-pot procedures that ensure high yield and purity. The process typically involves the acetylation of homotaurine followed by the formation of the calcium salt in situ. This method is efficient and avoids the drawbacks of traditional multi-step processes .

Analyse Des Réactions Chimiques

Types of Reactions: Acamprosate-d3 (calcium salt) primarily undergoes nucleophilic substitution reactions. The compound is stable under normal conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium acetamide and 1,3-propanesultone in N,N-dimethylformamide.

Cation Exchange: Calcium chloride in the presence of 2-propanol.

Major Products: The major product formed from these reactions is acamprosate-d3 (calcium salt) itself, with a high degree of purity and stability .

Applications De Recherche Scientifique

Acamprosate-d3 (calcium salt) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for the quantification of acamprosate in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Additionally, it is used in studies investigating the mechanisms of alcohol dependence and the efficacy of treatments for alcohol use disorder .

Mécanisme D'action

The mechanism of action of acamprosate-d3 (calcium salt) involves modulation of the N-methyl-D-aspartate (NMDA) receptor transmission and indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It decreases brain glutamate levels and increases beta-endorphins, contributing to its efficacy in maintaining alcohol abstinence . The exact molecular targets and pathways are still under investigation, but it is believed to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .

Comparaison Avec Des Composés Similaires

Acamprosate (calcium salt): The non-deuterated form of acamprosate, used for the same therapeutic purposes.

N-acetyl homotaurine: A structural analogue with similar properties but different pharmacokinetics.

Gamma-aminobutyric acid (GABA): The neurotransmitter that acamprosate structurally mimics.

Uniqueness: Acamprosate-d3 (calcium salt) is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable internal standard. This allows for more accurate quantification and analysis in research settings .

Propriétés

Formule moléculaire |

C10H20CaN2O8S2 |

|---|---|

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |

InChI |

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*1D3; |

Clé InChI |

BUVGWDNTAWHSKI-CKFJQVKPSA-L |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

SMILES canonique |

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)